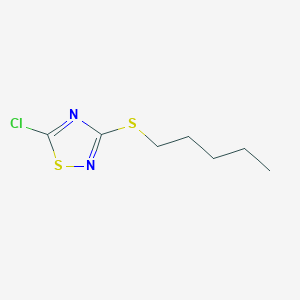

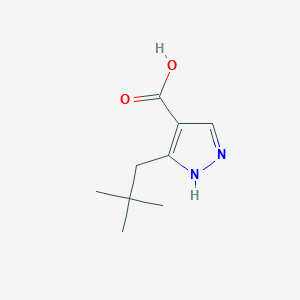

![molecular formula C13H13BrN2O2 B6350088 Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282774-16-5](/img/structure/B6350088.png)

Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate is an organic compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C13H13BrN2O2 and a molecular weight of 309.165 .

Synthesis Analysis

The synthesis of this compound involves a sequence converting an oxime-substituted pyrrolidine into a trisubstituted pyrrole structure . The synthetic route is based on a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality . The nitrile oxide then reacts with an immobilized thiourea to yield an isothiocyanate which upon elimination generates the final pyrrole .Molecular Structure Analysis

The molecular structure of Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate was established using Single Crystal X-Ray Diffraction (SCXRD) . The role of the halogen-π interaction on the formation of one-dimensional homochiral chains is revealed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a double chlorination of the pyrrolidine substrate, the formation of both an imine and a nitrile oxide functionality, and a reaction with an immobilized thiourea . This leads to the generation of a cyclic imine functionality, indicating that chlorination had not only occurred on the oxime to yield a chloro-oxime, but also on the pyrrolidine nitrogen .Aplicaciones Científicas De Investigación

Pyrrole Synthesis

This compound has been used in the synthesis of pyrrole structures . The synthetic route is based on a double chlorination of the pyrrolidine substrate followed by the base induced formation of both an imine and a nitrile oxide functionality . The latter reacts with an immobilized thiourea to yield an isothiocyanate which upon elimination generates the final pyrrole .

Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry . Pyrroles are amongst the most prevalent electron-rich heteroaromatic architectures and can be found in the structures of numerous materials, drugs, and natural products .

Development of New Synthetic Strategies

The compound has been used to develop new routes towards highly substituted pyrroles that harness alternative synthetic strategies . These strategies explore unprecedented transformations or reaction cascades .

Flow-Based Transformation of Chloro-Oximes

In a recent research project, the compound was used in a flow-based transformation of chloro-oximes to isothiocyanates . This transformation involved the intermediacy of a nitrile oxide dipole that underwent a [3 + 2]-cycloaddition with a thiourea species .

NMR Spectroscopy

The compound has been used in NMR spectroscopy experiments . Chemical shifts were determined relative to the signals of residual protons of the CDCl3 .

Mass Spectrometry

The compound has been used in mass spectrometry experiments . Electrospray ionization (ESI) mass spectra were obtained using a Bruker AmaZon X ion trap mass spectrometer .

Safety and Hazards

According to the safety data sheet of a similar compound, Ethyl pyrazole-4-carboxylate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMOKUQXNYHXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)

![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)

![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)

![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)